molecular formula C12H16N2 B14265948 4-(1H-Indol-1-yl)butan-1-amine CAS No. 173838-96-5

4-(1H-Indol-1-yl)butan-1-amine

Cat. No.: B14265948
CAS No.: 173838-96-5
M. Wt: 188.27 g/mol
InChI Key: BCQRIVYDZYTCBX-UHFFFAOYSA-N
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Description

4-(1H-Indol-1-yl)butan-1-amine is a compound that features an indole ring attached to a butylamine chain. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities. The indole ring system is a common structural motif in many natural products, including the amino acid tryptophan, and is known for its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-1-yl)butan-1-amine typically involves the condensation of indole with a butylamine derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another approach is the direct alkylation of indole with a butylamine derivative using a suitable base and solvent .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic hydrogenation and other green chemistry techniques to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is becoming increasingly important in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Indol-1-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1H-Indol-1-yl)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1H-Indol-1-yl)butan-1-amine involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cell signaling pathways. This compound is known to interact with serotonin receptors, which play a crucial role in mood regulation and other neurological functions .

Comparison with Similar Compounds

Uniqueness: 4-(1H-Indol-1-yl)butan-1-amine is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in both research and industry .

Properties

CAS No.

173838-96-5

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-indol-1-ylbutan-1-amine

InChI

InChI=1S/C12H16N2/c13-8-3-4-9-14-10-7-11-5-1-2-6-12(11)14/h1-2,5-7,10H,3-4,8-9,13H2

InChI Key

BCQRIVYDZYTCBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCCN

Origin of Product

United States

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